molecular formula C17H17N3OS2 B2484728 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 335217-16-8

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2484728
CAS RN: 335217-16-8
M. Wt: 343.46
InChI Key: GYRYHURELXURJF-UHFFFAOYSA-N
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Description

"2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide" falls within the realm of thieno[2,3-d]pyrimidin derivatives, a class known for diverse biological activities. These compounds are synthesized and investigated for various chemical and pharmacological properties, reflecting their significance in medicinal chemistry and chemical research.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives often involves condensation reactions, cyclization, and substitutions. A method detailed by Elmuradov et al. (2011) involves condensing substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH, which could be analogous to synthesizing the specified compound (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by X-ray diffraction studies, showcasing a variety of bonding patterns and conformational geometries. Subasri et al. (2016) detailed the crystal structures of similar compounds, indicating the presence of intramolecular hydrogen bonds stabilizing their folded conformations, which might be relevant for understanding the molecular geometry of our target compound (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of thieno[2,3-d]pyrimidin derivatives can involve interactions with iso(and isothio)cyanates under conditions like microwave irradiation, as investigated by Davoodnia et al. (2009). These reactions often lead to the formation of various substituted derivatives, potentially including our compound of interest (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-6-4-5-7-13(10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYHURELXURJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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